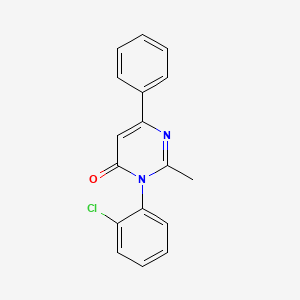

4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl-

Beschreibung

4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrimidinone ring substituted with a 2-chlorophenyl group at the 3-position, a methyl group at the 2-position, and a phenyl group at the 6-position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Eigenschaften

CAS-Nummer |

87490-00-4 |

|---|---|

Molekularformel |

C17H13ClN2O |

Molekulargewicht |

296.7 g/mol |

IUPAC-Name |

3-(2-chlorophenyl)-2-methyl-6-phenylpyrimidin-4-one |

InChI |

InChI=1S/C17H13ClN2O/c1-12-19-15(13-7-3-2-4-8-13)11-17(21)20(12)16-10-6-5-9-14(16)18/h2-11H,1H3 |

InChI-Schlüssel |

AQLDDVLCFFOVNY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CC(=O)N1C2=CC=CC=C2Cl)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4(3H)-Pyrimidinon, 3-(2-Chlorphenyl)-2-methyl-6-phenyl- beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren ist die Biginelli-Reaktion, eine Dreikomponentenreaktion, die einen Aldehyd, einen β-Ketoester und Harnstoff umfasst. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Lewis-Säuren oder Brønsted-Säuren unter Rückflussbedingungen in Ethanol oder anderen geeigneten Lösungsmitteln durchgeführt .

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Herstellung dieser Verbindung die Verwendung von Durchflussreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Die Anwendung von Prinzipien der grünen Chemie, wie z. B. lösemittelfreie Bedingungen und wiederverwendbare Katalysatoren, gewinnt ebenfalls an Bedeutung, um die Umweltbelastung zu minimieren .

Analyse Chemischer Reaktionen

Reaktionstypen: 4(3H)-Pyrimidinon, 3-(2-Chlorphenyl)-2-methyl-6-phenyl- durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Natriummethoxid in Methanol oder Kalium-tert-butoxid in Dimethylsulfoxid.

Hauptsächlich gebildete Produkte:

Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung substituierter Pyrimidinon-Derivate.

Wissenschaftliche Forschungsanwendungen

4(3H)-Pyrimidinon, 3-(2-Chlorphenyl)-2-methyl-6-phenyl- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, antifungaler und anticancerogener Eigenschaften.

Medizin: Untersucht auf seinen potenziellen Einsatz in der Arzneimittelentwicklung, insbesondere als Inhibitoren spezifischer Enzyme oder Rezeptoren.

Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten chemischen Eigenschaften eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 4(3H)-Pyrimidinon, 3-(2-Chlorphenyl)-2-methyl-6-phenyl- beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum oder das allosterische Zentrum bindet und so die Substratbindung und die anschließende katalytische Aktivität verhindert. Im Fall der Rezeptorwechselwirkung kann die Verbindung als Agonist oder Antagonist wirken und die Signalwege des Rezeptors modulieren .

Ähnliche Verbindungen:

- 4(3H)-Pyrimidinon, 3-(4-Bromphenyl)-2-methyl-6-phenyl-

- 4(3H)-Pyrimidinon, 3-(2,4-Dimethoxyphenyl)-2-methyl-6-phenyl-

- 4(3H)-Pyrimidinon, 3-(4-Chlorphenyl)-2-methyl-6-phenyl-

Vergleich: Im Vergleich zu seinen Analoga weist 4(3H)-Pyrimidinon, 3-(2-Chlorphenyl)-2-methyl-6-phenyl- aufgrund des Vorhandenseins der 2-Chlorphenylgruppe einzigartige Eigenschaften auf. Diese Substitution kann die Reaktivität, die biologische Aktivität und die physikalischen Eigenschaften der Verbindung beeinflussen. Beispielsweise kann der elektronenziehende Effekt des Chloratoms die Stabilität der Verbindung erhöhen und ihre Wechselwirkung mit biologischen Zielstrukturen verändern .

Wirkmechanismus

The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- 4(3H)-Pyrimidinone, 3-(4-bromophenyl)-2-methyl-6-phenyl-

- 4(3H)-Pyrimidinone, 3-(2,4-dimethoxyphenyl)-2-methyl-6-phenyl-

- 4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl-6-phenyl-

Comparison: Compared to its analogs, 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- exhibits unique properties due to the presence of the 2-chlorophenyl group. This substitution can influence the compound’s reactivity, biological activity, and physical properties. For instance, the electron-withdrawing effect of the chlorine atom can enhance the compound’s stability and alter its interaction with biological targets .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.